3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester
Description
This compound is a methyl ester derivative of propionic acid featuring a 4-(3-aminopropoxy)phenyl substituent. The 3-aminopropoxy group introduces both hydrophilic (amine) and flexible (propyl chain) characteristics, making it distinct from simpler phenylpropionate esters. Such structural features are critical in pharmaceutical and agrochemical applications, where solubility, bioavailability, and target interactions are optimized .
Properties
IUPAC Name |
methyl 3-[4-(3-aminopropoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-13(15)8-5-11-3-6-12(7-4-11)17-10-2-9-14/h3-4,6-7H,2,5,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOLYKNJSUMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester typically involves the reaction of 4-(3-aminopropoxy)benzaldehyde with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester as an anticancer agent. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells. The compound's mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo, making it a candidate for developing treatments for inflammatory conditions such as arthritis .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes like FAAH and NAAA. By inhibiting these enzymes, it affects the metabolism of fatty acid amides and N-acylethanolamines, which are involved in various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Methyl 3-[4-(aminomethyl)phenyl]propionate (CAS 100511-78-2)
- Structure: Contains a para-aminomethyl group (–CH₂NH₂) instead of 3-aminopropoxy.
- Key Differences: The shorter aminomethyl group reduces flexibility and may lower solubility in polar solvents compared to the target compound’s propoxy chain.
- Applications : Used as an intermediate in peptide synthesis and drug design due to its reactive primary amine .
b) 3-(4-Amino-phenyl)-propionic acid methyl ester
- Structure: Simplifies further with a direct para-amino (–NH₂) substituent.
- Key Differences : Lacks the oxygen and propyl chain, reducing hydrogen-bonding capacity and altering pharmacokinetics.
- Synthesis: Prepared via esterification of 3-(4-aminophenyl)propionic acid using thionyl chloride and methanol .
c) Methyl 3-(4-methoxyphenyl)propanoate
- Structure: Features a methoxy (–OCH₃) group instead of 3-aminopropoxy.
- Key Differences : The methoxy group is electron-donating, enhancing aromatic ring stability but eliminating the amine’s nucleophilic reactivity.
- Applications : Common in fragrance and flavor industries due to its stability and mild polarity .
d) 3-(4-Chlorosulfonylphenyl)propionic acid methyl ester
Ester Group Variations
a) 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester
- Structure: Ethyl ester with a pyridinylamino-benzoyl substituent.
- Key Differences : The ethyl ester increases lipophilicity, while the pyridine ring enables π-π stacking in drug-receptor interactions. This compound is explored in anticoagulant therapies .
b) 3-(4-Hydroxyphenyl)propionic acid pentafluoropropionate
Physicochemical Properties
| Compound | Molecular Weight | Substituent | Key Properties |
|---|---|---|---|
| Target Compound | ~253.3* | 4-(3-Aminopropoxy) | High solubility, flexible chain, basic |
| Methyl 3-[4-(aminomethyl)phenyl]propionate | 209.24 | 4-Aminomethyl | Moderate solubility, rigid amine |
| Methyl 3-(4-methoxyphenyl)propanoate | 208.21 | 4-Methoxy | Lipophilic, stable |
| 3-(4-Chlorosulfonylphenyl)propionate | 288.75 | 4-Chlorosulfonyl | Highly reactive, electrophilic |
*Estimated based on structural analogs.
Biological Activity
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester, a compound with significant potential in medicinal chemistry, has been investigated for various biological activities. This article provides an in-depth review of its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester typically involves several steps:
- Formation of the Aminopropoxy Group : The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to introduce the aminopropoxy moiety.
- Esterification : The resulting intermediate is then esterified with methyl propionic acid to yield the final product.
- Purification : The compound is purified through recrystallization or chromatography.
Antimicrobial Properties
Research has indicated that derivatives of propionic acid, including 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester, exhibit antimicrobial activity. A study on similar compounds demonstrated their effectiveness against multidrug-resistant pathogens, including MRSA and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL, highlighting their potential as antimicrobial agents .
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| Gram-negative pathogens (E. coli) | 8 - 64 |
The mechanism by which 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester exerts its antimicrobial effects may involve:
- Inhibition of DNA Replication : Similar compounds have shown the ability to interfere with DNA synthesis, leading to bacterial cell death .
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of propionic acid derivatives for their antimicrobial properties. Among these, compounds structurally similar to 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester showed promising results against resistant strains .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of related compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the therapeutic potential and safety profile of new derivatives .
Research Findings
- Inhibition of Cytochrome P450 Enzymes : Some studies have reported that certain derivatives inhibit cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could lead to drug-drug interactions and altered pharmacokinetics .
- Anticancer Activity : Preliminary investigations suggest that modifications to the structure can enhance anticancer activity, particularly against HeLa cells, with IC50 values comparable to established chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
